2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Overview
Description
“2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide” is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a pyridine ring, a phenyl group, and a carboxamide moiety, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline core can be constructed through a Pictet-Spengler reaction.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a pyridine derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated isoquinoline derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, isoquinoline derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as anti-cancer, anti-inflammatory, or neuroprotective agents.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide” would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxamide group.
2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the pyridine ring.
N-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide: Lacks the phenyl group.
Uniqueness
The uniqueness of “2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide” lies in its combination of functional groups, which can lead to unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-methyl-1-oxo-3-phenyl-N-pyridin-2-yl-3,4-dihydroisoquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-25-20(15-9-3-2-4-10-15)19(16-11-5-6-12-17(16)22(25)27)21(26)24-18-13-7-8-14-23-18/h2-14,19-20H,1H3,(H,23,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQXHLJCXNAUCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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